molecular formula C12H8ClF3N2 B14077917 3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine

3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine

Cat. No.: B14077917
M. Wt: 272.65 g/mol
InChI Key: PDWUKUOTYIWABZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups in the molecule imparts significant reactivity and stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, ethanol, dimethylformamide

    Catalysts: Palladium-based catalysts for coupling reactions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of NS5B, an enzyme critical for the replication of the hepatitis C virus . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(2-(trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

3-chloro-5-[2-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H8ClF3N2/c13-10-5-7(6-18-11(10)17)8-3-1-2-4-9(8)12(14,15)16/h1-6H,(H2,17,18)

InChI Key

PDWUKUOTYIWABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)Cl)C(F)(F)F

Origin of Product

United States

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